Thieno[3,4-b]thiophen-2-yl acetate
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Overview
Description
Thieno[3,4-b]thiophen-2-yl acetate is a heterocyclic compound that features a fused ring system consisting of two thiophene rings. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,4-b]thiophen-2-yl acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-b]thiophen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Thieno[3,4-b]thiophen-2-yl acetate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of thieno[3,4-b]thiophen-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its derivatives may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: Known for its optoelectronic applications.
Thieno[2,3-b]thiophene: Demonstrates biological activities.
Thieno[3,4-c]thiophene:
Uniqueness
Thieno[3,4-b]thiophen-2-yl acetate stands out due to its specific structural arrangement, which imparts unique electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C8H6O2S2 |
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Molecular Weight |
198.3 g/mol |
IUPAC Name |
thieno[2,3-c]thiophen-2-yl acetate |
InChI |
InChI=1S/C8H6O2S2/c1-5(9)10-8-2-6-3-11-4-7(6)12-8/h2-4H,1H3 |
InChI Key |
MSNSBRVDFLGBBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=CSC=C2S1 |
Origin of Product |
United States |
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